(1-Ethynylcyclohexyl)urea
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Overview
Description
(1-Ethynylcyclohexyl)urea is an organic compound with the molecular formula C9H13NO It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by an ethynylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethynylcyclohexyl)urea typically involves the reaction of ethynylcyclohexylamine with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of ethynylcyclohexylamine to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This reaction is mild, efficient, and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of water as a solvent and the avoidance of toxic reagents make this process sustainable and cost-effective. The product can be isolated by simple filtration or crystallization, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (1-Ethynylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethynylcyclohexylamine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the urea group under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethynylcyclohexylamine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
(1-Ethynylcyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethynylcyclohexyl)urea involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Ethinamate: A short-acting sedative-hypnotic medication used to treat insomnia.
Thiourea Derivatives: Known for their diverse biological applications, including antibacterial and anticancer properties.
Uniqueness: (1-Ethynylcyclohexyl)urea is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives. Its ability to form covalent bonds with nucleophilic sites makes it a valuable compound for various applications.
Properties
IUPAC Name |
(1-ethynylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(11-8(10)12)6-4-3-5-7-9/h1H,3-7H2,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSOFQZSZGMVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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